molecular formula C7H7ClN2O B12104823 2-Amino-1-(4-chloropyridin-2-yl)ethanone

2-Amino-1-(4-chloropyridin-2-yl)ethanone

Cat. No.: B12104823
M. Wt: 170.59 g/mol
InChI Key: HCLVKKLVRLGFPZ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C₇H₇ClN₂O It is characterized by the presence of an amino group, a chloropyridine ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chloropyridin-2-yl)ethanone typically involves the reaction of 4-chloropyridine-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the ethanone moiety. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced analytical techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chloropyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(4-chloropyridin-2-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and chloropyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-fluoropyridin-2-yl)ethanone
  • 2-Amino-1-(4-bromopyridin-2-yl)ethanone
  • 2-Amino-1-(4-iodopyridin-2-yl)ethanone

Uniqueness

Compared to its analogs, 2-Amino-1-(4-chloropyridin-2-yl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the electronic properties of the chloropyridine ring can affect the compound’s biological activity and binding characteristics.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

2-amino-1-(4-chloropyridin-2-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c8-5-1-2-10-6(3-5)7(11)4-9/h1-3H,4,9H2

InChI Key

HCLVKKLVRLGFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)CN

Origin of Product

United States

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